molecular formula C17H16N2S B151310 2-[4-(Pyrrolidin-1-yl)phenyl]-1,3-benzothiazole CAS No. 127868-60-4

2-[4-(Pyrrolidin-1-yl)phenyl]-1,3-benzothiazole

Cat. No. B151310
M. Wt: 280.4 g/mol
InChI Key: XIBXHJZVEMYJKO-UHFFFAOYSA-N
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Description

The compound “2-[4-(Pyrrolidin-1-yl)phenyl]-1,3-benzothiazole” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of such compounds often involves the use of the Petasis reaction . This reaction occurs between an aldehyde, an amine, and a boronic acid . The reaction conditions are typically mild, making it a preferred method in many applications .


Molecular Structure Analysis

The structural analysis of the molecule can be performed using various spectroscopic techniques such as FTIR, 1H, 13C NMR, and UV-Vis spectrometry . These techniques can provide information about the electronic and structural properties of the molecule, including bond lengths, dihedral and bond angles, HOMO and LUMO energies, and vibrational frequencies .


Chemical Reactions Analysis

The chemical reactions involving this compound can be influenced by various factors. For instance, the stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding modes to enantioselective proteins .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be investigated using quantum chemical calculations. These calculations can provide information about thermodynamic parameters (rotation constants, entropy, thermal energy, thermal capacity), electrostatic potential (MEP), excitation energies, Mulliken atomic charges, and oscillator strengths .

Future Directions

The future directions in the research of this compound could involve the design of new pyrrolidine compounds with different biological profiles . This could potentially lead to the discovery of new compounds having antiproliferative action against cancer cells .

properties

IUPAC Name

2-(4-pyrrolidin-1-ylphenyl)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2S/c1-2-6-16-15(5-1)18-17(20-16)13-7-9-14(10-8-13)19-11-3-4-12-19/h1-2,5-10H,3-4,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIBXHJZVEMYJKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50576003
Record name 2-[4-(Pyrrolidin-1-yl)phenyl]-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50576003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Pyrrolidin-1-yl)phenyl]-1,3-benzothiazole

CAS RN

127868-60-4
Record name 2-[4-(Pyrrolidin-1-yl)phenyl]-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50576003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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